molecular formula C20H24N2O6S2 B2822747 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide CAS No. 1396853-77-2

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Cat. No.: B2822747
CAS No.: 1396853-77-2
M. Wt: 452.54
InChI Key: QVJRCKYWXYQPOE-UHFFFAOYSA-N
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Description

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted with a 1,2-thiazinane-1,1-dioxide heterocycle and a 4-hydroxychroman methyl group.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S2/c23-20(11-13-28-19-6-2-1-5-18(19)20)15-21-30(26,27)17-9-7-16(8-10-17)22-12-3-4-14-29(22,24)25/h1-2,5-10,21,23H,3-4,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRCKYWXYQPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is distinguished by three key components:

Benzenesulfonamide backbone : Common in antimicrobial and anti-inflammatory agents.

1,2-Thiazinane-1,1-dioxide group : A six-membered ring with sulfone and amine groups, contributing to electron-withdrawing effects and conformational rigidity.

4-Hydroxychroman methyl group: A bicyclic phenolic ether that may enhance hydrogen bonding and antioxidant activity.

Analogous Compounds :

  • 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (): Shares the thiazinane dioxido group but replaces the benzenesulfonamide with a naphthyridine-carboxamide scaffold. The fluorobenzyl substituent may improve lipophilicity compared to the target’s hydroxychroman group .
  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): Features a sulfonamide backbone with azide groups, highlighting the versatility of sulfonamide functionalization. The absence of a heterocycle reduces rigidity compared to the target compound .
  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Contains an oxazole ring instead of thiazinane, which may alter electronic properties and bioactivity .

Key Structural Differences :

Compound Core Structure Heterocycle Key Substituent Potential Impact
Target Compound Benzenesulfonamide 1,2-Thiazinane-1,1-dioxide 4-Hydroxychroman methyl Enhanced H-bonding, antioxidant capacity
Compound Naphthyridine 1,2-Thiazinane-1,1-dioxide 4-Fluorobenzyl Increased lipophilicity
Compound Benzenesulfonamide 1,2-Oxazole 5-Methyloxazole Altered electronic profile

Spectroscopic Characterization

  • IR Spectroscopy: C=S Stretching: Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides (). The target’s sulfone group (S=O) would shift absorption to ~1300–1350 cm⁻¹ . NH Stretching: The hydroxychroman’s phenolic -OH and sulfonamide -NH groups may produce broad peaks at 3150–3414 cm⁻¹, similar to triazole-thiones ().
  • NMR Data :
    • 1H NMR : The 4-hydroxychroman methyl group’s protons are expected near δ 3.5–4.5 ppm (cf. chroman derivatives in ).
    • 13C NMR : The thiazinane dioxido group’s sulfone carbons may resonate at δ 50–60 ppm, as seen in benzothiadiazine dioxides ().

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide, and what critical parameters influence yield?

  • The compound is typically synthesized via multi-step reactions involving sulfonamide coupling and functional group modifications. Key steps include:

  • Sulfonylation : Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate (e.g., 4-hydroxychroman-4-yl-methylamine) in anhydrous THF or DMF under nitrogen .
  • Cyclization : Formation of the 1,2-thiazinan-1,1-dioxide ring using reagents like SO₂ or sulfonic acid derivatives, often requiring controlled pH and temperature (e.g., 60–80°C for 12–24 hours) .
  • Purification : Silica gel chromatography (TLC or column) with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .
    • Yield optimization depends on stoichiometric ratios, solvent choice, and reaction time. For example, excess sulfonyl chloride (1.2–1.5 eq) improves coupling efficiency .

Q. How can researchers confirm the sulfonamide linkage and stereochemistry in this compound?

  • Spectroscopic Analysis :

  • ¹H-NMR : Look for characteristic sulfonamide NH proton signals at δ 10–12 ppm and aromatic protons from the benzene ring (δ 7–8 ppm). The thiazinan-dioxide ring protons appear as multiplet signals near δ 3–4 ppm .
  • IR Spectroscopy : Confirm S=O stretches at ~1150–1350 cm⁻¹ and N-H bends at ~1550 cm⁻¹ .
    • X-ray Crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures, as demonstrated for related sulfonamides in .

Q. What are the recommended protocols for assessing solubility and stability in biological assays?

  • Solubility Screening : Test in DMSO (primary solvent), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Conduct HPLC or LC-MS at 37°C over 24–72 hours to monitor degradation. Adjust pH or use stabilizing agents (e.g., cyclodextrins) if instability is observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?

  • Assay Validation :

  • Compare assay conditions (e.g., cell lines, incubation time, ATP concentrations in kinase assays). For example, discrepancies may arise from differences in cell permeability or off-target effects .
  • Validate purity (>95% by HPLC) to rule out impurities influencing results .
    • Structural Analog Testing : Synthesize and test derivatives (e.g., replacing the chroman group with a benzothiazole) to isolate structural contributors to activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Introduce fluorination or methyl groups on the chroman ring to block oxidative metabolism .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>90%) may necessitate structural modifications (e.g., reducing lipophilicity) .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Model interactions with target proteins (e.g., carbonic anhydrase IX) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the thiazinan ring .
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity data to predict improved analogs .

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